
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide is an organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of two iodophenyl groups attached to the imidazolium core, with a bromide ion as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide typically involves the reaction of 1,3-bis(4-iodophenyl)imidazole with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazolium core, leading to the formation of imidazole derivatives.
Reduction Reactions: Reduction of the iodophenyl groups can yield phenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Substitution: Products include azido, cyano, and thiophenyl derivatives.
Oxidation: Products include imidazole N-oxides.
Reduction: Products include phenyl derivatives.
科学的研究の応用
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various imidazole-based compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including ionic liquids and conductive polymers.
類似化合物との比較
Similar Compounds
- 1,3-bis(4-bromophenyl)-1H-imidazol-3-ium bromide
- 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium bromide
- 1,3-bis(4-fluorophenyl)-1H-imidazol-3-ium bromide
Uniqueness
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide is unique due to the presence of iodine atoms, which confer distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, making it suitable for specific applications in materials science and medicinal chemistry .
特性
分子式 |
C15H11BrI2N2 |
|---|---|
分子量 |
552.97 g/mol |
IUPAC名 |
1,3-bis(4-iodophenyl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C15H11I2N2.BrH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 |
InChIキー |
TXDKADNZZPDCSB-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


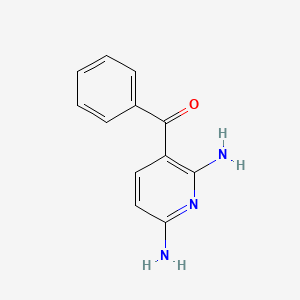

![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
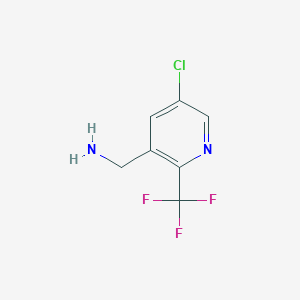
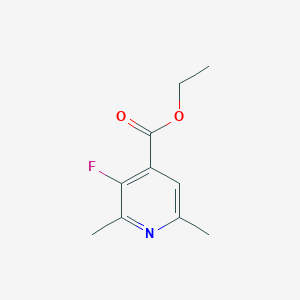
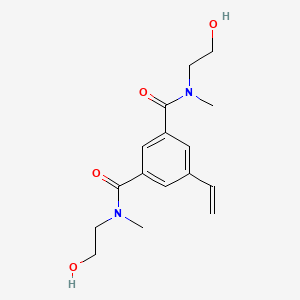

![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
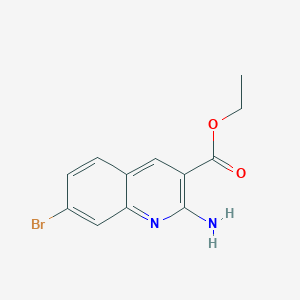

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
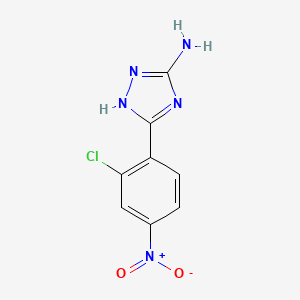

![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
